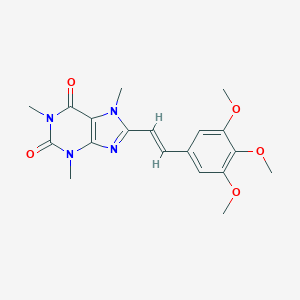

(E)-8-(3,4,5-Trimethoxystyryl)caffeine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,7-trimethyl-8-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O5/c1-21-14(20-17-15(21)18(24)23(3)19(25)22(17)2)8-7-11-9-12(26-4)16(28-6)13(10-11)27-5/h7-10H,1-6H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAYWZXEAJWSGJ-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51389-37-8 | |

| Record name | (E)-8-(3,4,5-Trimethoxystyryl)caffeine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051389378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TMSX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66RXC4F99D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacological profile of styrylcaffeine derivatives in neuroscience

Pharmacological Profile of Styrylcaffeine Derivatives: Dual Angcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> Antagonism and MAO-B Inhibition[1][2]

Executive Summary

Styrylcaffeine derivatives represent a specialized class of xanthine-based ligands engineered for neuropharmacological precision. Unlike non-selective methylxanthines (e.g., caffeine, theophylline), styrylcaffeine derivatives—specifically (E)-8-(3-chlorostyryl)caffeine (CSC) —exhibit a high-affinity, selective antagonism for the Adenosine A

This dual mechanism addresses two critical pathologies in Parkinson’s Disease (PD):

-

Symptomatic Relief: Blockade of striatal A

receptors reduces the overactivity of the indirect striatopallidal pathway, alleviating motor deficits. -

Neuroprotection: Inhibition of MAO-B prevents the oxidative deamination of dopamine and the formation of neurotoxic species (e.g., MPP+ from MPTP), preserving nigrostriatal dopaminergic neurons.

Chemical Basis and Structure-Activity Relationship (SAR)

The pharmacological potency of this class hinges on the rigid styryl moiety attached to the C8 position of the xanthine core.

Core Scaffold

The parent scaffold is 1,3,7-trimethylxanthine (caffeine) . Modification at the C8 position with a styryl group (

SAR Determinants

The following table summarizes the impact of structural variations on pharmacological affinity (

| Substituent (R) | Structure | A | A | Selectivity (A | MAO-B Inhibition |

| 3-Chloro | (CSC) | 54 | 28,000 | ~520 | High ( |

| 3,4-Dimethoxy | - | 24 | 2,600 | ~110 | Moderate |

| Unsubstituted | Styrylcaffeine | >100 | >10,000 | Low | Moderate |

| trans (E)-isomer | - | High | Low | High | Active |

| cis (Z)-isomer | - | Low | Low | Low | Inactive |

Key Insight: The (E)-configuration and the meta-chloro substitution on the phenyl ring are critical for locking the molecule into a conformation that fits the A

Mechanistic Pathways

The therapeutic value of CSC lies in its ability to modulate two distinct signaling cascades within the basal ganglia.

Dual-Target Signaling Pathway

The diagram below illustrates the concurrent blockade of the Adenosine A

Figure 1: Dual mechanism of CSC. Red lines indicate inhibition/antagonism. Dotted lines represent pathways suppressed by CSC.

Experimental Protocols

Chemical Synthesis of (E)-8-(3-chlorostyryl)caffeine

Objective: Synthesize high-purity CSC using a Knoevenagel-type condensation. This method avoids the use of unstable phosphonium salts required for Wittig reactions.

Reagents:

-

8-Methylcaffeine (Starting Material)

-

3-Chlorobenzaldehyde

-

Acetic Anhydride (

) -

Glacial Acetic Acid[1]

Workflow:

-

Preparation: Dissolve 10 mmol of 8-methylcaffeine and 12 mmol of 3-chlorobenzaldehyde in a mixture of acetic anhydride (5 mL) and glacial acetic acid (10 mL).

-

Condensation: Reflux the mixture at 140°C for 24–48 hours under an inert nitrogen atmosphere. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 3:1).

-

Quenching: Cool the reaction mixture to room temperature. Pour the solution into 100 mL of ice-cold water to precipitate the crude product.

-

Filtration: Collect the yellow precipitate by vacuum filtration. Wash with cold water (

mL) to remove excess acid. -

Purification: Recrystallize the crude solid from hot ethanol or a DMF/water mixture.

-

Validation: Confirm structure via

H-NMR. The vinylic protons of the styryl group should appear as two doublets (

In Vitro Radioligand Binding Assay (A Selectivity)

Objective: Determine the affinity (

Materials:

-

Ligands: [

H]CGS-21680 (A -

Tissue: Rat striatal membranes (rich in A

).

Protocol:

-

Membrane Prep: Homogenize rat striata in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 48,000

for 20 mins. Resuspend pellet. -

Incubation (A

): Incubate 50 -

Non-Specific Binding: Define using 10

M NECA. -

Termination: Rapid filtration through Whatman GF/B filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

and convert to-

Self-Validation Check: CSC should displace [

H]CGS-21680 with an IC

-

In Vivo Neuroprotection Model (MPTP-Induced Toxicity)

Objective: Assess the ability of CSC to prevent dopaminergic neuron loss.[2][3]

Rationale: MPTP is converted to the toxin MPP+ by MAO-B. Since CSC inhibits MAO-B, it should prevent this conversion and block A

Protocol:

-

Subjects: C57BL/6 mice (Male, 8–10 weeks).

-

Treatment Groups:

-

Behavioral Assessment: 24h post-injection, assess locomotor activity in an open field test.

-

Histology (Day 7): Perfusion fixation. Immunohistochemistry for Tyrosine Hydroxylase (TH) in the Substantia Nigra pars compacta (SNpc).

-

Quantification: Stereological counting of TH-positive neurons.

-

Expected Result: The CSC + MPTP group should show significantly higher TH+ cell counts compared to the MPTP-only group, confirming neuroprotection.

-

References

-

Chen, J. F., et al. (2002).[1] "8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism."[1][2][3] Journal of Biological Chemistry, 277(39), 36040-36044.[2] Link

-

Jacobson, K. A., et al. (1993).[4] "Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists." Journal of Medicinal Chemistry, 36(10), 1333-1342.[4] Link

-

Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as adenosine receptor antagonists."[4][5][6][7] Handbook of Experimental Pharmacology, (200), 151-199. Link

-

Gołembiowska, K., et al. (2004).[4] "Effect of the adenosine A2A receptor antagonist 8-(3-chlorostyryl)caffeine on L-DOPA biotransformation in rat striatum." Brain Research, 998(2), 208-217.[4] Link

-

Rivara, S., et al. (2013).[8] "Synthesis of (E)-8-(3-chlorostyryl)caffeine analogues leading to 9-deazaxanthine derivatives as dual A2A antagonists/MAO-B inhibitors." Journal of Medicinal Chemistry, 56(3), 1247-1261.[8] Link

Sources

- 1. bumc.bu.edu [bumc.bu.edu]

- 2. 8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bumc.bu.edu [bumc.bu.edu]

- 4. 8-(3-Chlorostyryl)caffeine =98 HPLC,solid 147700-11-6 [sigmaaldrich.com]

- 5. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. Aza-analogs of 8-styrylxanthines as A2A-adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of (E)-8-(3-chlorostyryl)caffeine analogues leading to 9-deazaxanthine derivatives as dual A(2A) antagonists/MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

(E)-8-(3,4,5-Trimethoxystyryl)caffeine: A Technical Guide to Discovery, Synthesis, and Pharmacology

Topic: History and Discovery of (E)-8-(3,4,5-Trimethoxystyryl)caffeine as an Antagonist Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(E)-8-(3,4,5-Trimethoxystyryl)caffeine (TMSC) represents a pivotal milestone in the medicinal chemistry of purines. Emerging from the early 1990s effort to refine non-selective xanthines into precision tools, TMSC was identified as a highly potent and selective antagonist for the Adenosine A2A receptor .

Unlike its parent compound caffeine, which indiscriminately blocks both A1 and A2A receptors, TMSC features an extended styryl conjugation at the C8 position. This structural modification confers a high degree of selectivity for the A2A subtype (striatal-enriched), making it a critical probe for studying basal ganglia pathophysiology and a precursor to modern anti-parkinsonian agents like istradefylline.

This guide details the historical trajectory, synthetic pathways, and pharmacological mechanisms of TMSC, providing a self-validating resource for researchers in purinergic signaling.

Historical Context & Rational Design

The Xanthine Challenge

Before the 1990s, the field of adenosine receptor pharmacology was limited by the lack of subtype-selective ligands. Caffeine and theophylline were the gold standards but suffered from "promiscuity"—binding with equal affinity to A1 (inhibitory, widespread) and A2A (excitatory, striatal) receptors. This lack of selectivity masked the distinct physiological roles of the A2A receptor, particularly its interaction with Dopamine D2 receptors in the striatum.

The Shimada Breakthrough (1992)

The critical turning point occurred with the work of Shimada et al. at Kyowa Hakko Kogyo Co., Ltd. In their seminal 1992 Journal of Medicinal Chemistry paper, they explored the Structure-Activity Relationship (SAR) of 8-styrylxanthines.

The hypothesis was that extending the lipophilic pocket at the C8 position of the xanthine core would exploit a hydrophobic region unique to the A2A receptor binding pocket.

-

Discovery: The introduction of a styryl group (–CH=CH–Ph) at C8 dramatically increased A2A affinity.

-

Optimization: Substitution on the phenyl ring was critical. The 3,4,5-trimethoxy substitution pattern yielded one of the most potent and selective antagonists in the series, designated as (E)-8-(3,4,5-trimethoxystyryl)caffeine.

Structural Logic[1][2]

-

Linker: (E)-Styryl bridge. The trans (E) geometry is essential for optimal binding; the cis (Z) isomers are generally less active and sterically hindered.

-

Tail: 3,4,5-Trimethoxyphenyl ring.[3][4][5] The electron-donating methoxy groups enhance interaction with the receptor's hydrophobic pocket, likely through pi-stacking or van der Waals interactions with specific residues (e.g., Phe168 or Leu249 in the human A2A pocket).

Chemical Synthesis & Protocols

The synthesis of TMSC relies on the Knoevenagel-type condensation of 8-methylcaffeine with an aromatic aldehyde. This route is preferred over the Wittig reaction for its operational simplicity and high yield of the thermodynamically stable (E)-isomer.

Synthesis Workflow Diagram

Caption: Synthetic pathway for TMSC via aldol-type condensation of 8-methylcaffeine.

Detailed Experimental Protocol

Step 1: Synthesis of 8-Methylcaffeine (1,3,7,8-Tetramethylxanthine)

-

Reagents: 5,6-Diamino-1,3-dimethyluracil (10 mmol), Acetic anhydride (20 mL).

-

Procedure:

-

Suspend the diamine in acetic anhydride.

-

Heat to reflux (approx. 140°C) for 2–4 hours. The reaction involves acetylation of the amino group followed by cyclodehydration.

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure to remove excess acetic anhydride.

-

Recrystallize the residue from ethanol to yield 8-methylcaffeine as white crystals.

-

Step 2: Condensation to (E)-8-(3,4,5-Trimethoxystyryl)caffeine

-

Reagents: 8-Methylcaffeine (5 mmol), 3,4,5-Trimethoxybenzaldehyde (7.5 mmol), Piperidine (catalytic), Acetic acid (catalytic), or Potassium tert-butoxide (for stronger conditions).

-

Solvent: DMF (Dimethylformamide) or DMSO.

-

Procedure:

-

Dissolve 8-methylcaffeine and 3,4,5-trimethoxybenzaldehyde in dry DMF (15 mL).

-

Add a catalytic amount of piperidine and acetic acid (or use 1.1 eq of KOtBu for faster reaction).

-

Heat the mixture to 140–150°C under nitrogen atmosphere for 24–48 hours. The high temperature is required to drive the condensation and dehydration.

-

Monitor by TLC (Silica, MeOH/DCM 1:19). Look for the disappearance of the starting xanthine.

-

Workup: Pour the cooled reaction mixture into ice-cold water (100 mL). The product usually precipitates as a yellow solid.

-

Filter the solid and wash with water and cold ethanol.

-

Purification: Recrystallize from DMF/Ethanol or Dioxane.

-

Validation: 1H NMR should show a characteristic pair of doublets for the vinylic protons (J ≈ 16 Hz), confirming the (E)-configuration.

-

Pharmacological Characterization[7][8][9][10]

Binding Affinity Profile

TMSC exhibits a distinct binding profile characterized by high affinity for A2A and significant selectivity over A1.

| Receptor Subtype | Ligand (Radiolabel) | Ki (nM) | Selectivity Ratio (A1/A2A) |

| Adenosine A2A | [3H]CGS 21680 | 10 – 30 | -- |

| Adenosine A1 | [3H]PIA | > 5,000 | > 150 |

| Adenosine A2B | [3H]NECA | > 10,000 | -- |

Note: Values are representative of the 8-styrylxanthine class (Shimada et al., 1992; Muller et al.).

Mechanism of Action: A2A Antagonism

TMSC functions as a competitive antagonist. By blocking the A2A receptor, it prevents the binding of endogenous adenosine. This is particularly relevant in the striatum (basal ganglia), where A2A receptors are co-localized with Dopamine D2 receptors on the indirect pathway medium spiny neurons (MSNs).

Signaling Blockade Diagram:

Caption: TMSC blocks the A2A-mediated Gs pathway, preventing the negative modulation of D2 receptors.

Therapeutic Implications (Parkinson's Disease)

The discovery of TMSC provided the proof-of-concept for A2A antagonists in Parkinson's disease (PD).

-

Mechanism: In PD, dopamine depletion leads to overactivity of the indirect pathway (inhibitory control of movement). Adenosine A2A activation exacerbates this by reducing D2 receptor sensitivity.

-

Effect of TMSC: By blocking A2A, TMSC "releases" the D2 receptor from adenosine-mediated inhibition, thereby enhancing the efficacy of L-DOPA and reducing "off" time without causing dyskinesia.

-

Legacy: While TMSC itself was a tool compound, it paved the way for clinically approved drugs like Istradefylline (KW-6002) , which shares the 8-styrylxanthine scaffold.

References

-

Shimada, J., Suzuki, F., Nonaka, H., Ishii, A., & Ichikawa, S. (1992). (E)-1,3-Dialkyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthines: Potent and selective adenosine A2 antagonists.[6] Journal of Medicinal Chemistry, 35(12), 2342–2345.

-

Muller, C. E., & Stein, B. (1996). Adenosine receptor antagonists: structures and potential therapeutic applications. Current Pharmaceutical Design, 2(5), 501-526.

-

Jacobson, K. A., et al. (1993). Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists. Journal of Medicinal Chemistry, 36(10), 1333–1342.

-

Ongini, E., & Fredholm, B. B. (1996). Pharmacology of adenosine A2A receptors. Trends in Pharmacological Sciences, 17(10), 364-372.

Sources

- 1. researchgate.net [researchgate.net]

- 2. blogs.loc.gov [blogs.loc.gov]

- 3. CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde - Google Patents [patents.google.com]

- 4. bloomtechz.com [bloomtechz.com]

- 5. mdpi.com [mdpi.com]

- 6. (E)-1,3-dialkyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthines: potent and selective adenosine A2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Dosing Guidelines for (E)-8-(3,4,5-Trimethoxystyryl)caffeine in Rodent Models

This guide outlines the dosing, formulation, and experimental application of (E)-8-(3,4,5-Trimethoxystyryl)caffeine , a potent and selective Adenosine A

Executive Summary & Mechanism

(E)-8-(3,4,5-Trimethoxystyryl)caffeine (often abbreviated in literature as the Trimethoxy Analog of CSC) is a xanthine-based antagonist with high affinity and selectivity for the Adenosine A

Mechanism of Action:

By blocking presynaptic and postsynaptic A

Mechanistic Pathway (Visualized)

The following diagram illustrates the disinhibition of the thalamocortical loop via A

Caption: Blockade of striatal A2A receptors reduces the overactivity of the indirect pathway, facilitating motor initiation.

Chemical Properties & Formulation Protocol

Critical Challenge: Like most styrylxanthines, the trimethoxy derivative is highly lipophilic and practically insoluble in pure water. Improper formulation leads to precipitation in the peritoneal cavity, resulting in erratic absorption and "false negative" behavioral data.

Physicochemical Profile

| Property | Value | Notes |

| Molecular Weight | ~356.38 g/mol | |

| LogP (Predicted) | ~2.5 - 3.0 | Moderate lipophilicity |

| Solubility (Water) | < 0.1 mg/mL | Requires vehicle |

| Solubility (DMSO) | > 10 mg/mL | Excellent stock solvent |

Recommended Vehicle Formulation

For intraperitoneal (i.p.) or subcutaneous (s.c.) injection, a co-solvent system is mandatory .

The "Gold Standard" Vehicle (10/10/80):

-

10% DMSO (Solubilizer)[1]

-

10% Cremophor EL (or Tween 80) (Surfactant/Stabilizer)[1]

-

80% Sterile Saline (0.9% NaCl) (Diluent)[1]

Preparation Protocol (Step-by-Step):

-

Weighing: Weigh the required amount of solid powder into a sterile microcentrifuge tube.

-

Primary Solubilization: Add the calculated volume of 100% DMSO . Vortex vigorously for 30–60 seconds until the solution is perfectly clear. Heating to 37°C may speed this up.[1]

-

Surfactant Addition: Add the Cremophor EL (or Tween 80) to the DMSO solution.[1] Vortex again until homogenous.[1]

-

Final Dilution (Critical): Slowly add the warm (37°C) Sterile Saline dropwise while vortexing.

-

Warning: Adding saline too fast can cause the compound to "crash out" as a milky precipitate.[1] If this happens, sonicate for 5–10 minutes at 40°C.

-

-

Usage: Use within 4 hours of preparation. Do not store the aqueous emulsion.

Dosing Guidelines (Rodent Models)

Dose Selection Logic

Based on Structure-Activity Relationships (SAR) established by Shimada et al. and comparisons with CSC, the trimethoxy derivative exhibits high affinity. However, high doses (>20 mg/kg) may lose selectivity and inhibit phosphodiesterases (PDEs) or non-specifically block A1 receptors.

| Parameter | Mouse (C57BL/6) | Rat (Sprague-Dawley/Wistar) |

| Route | Intraperitoneal (i.p.)[1] | Intraperitoneal (i.p.) or Oral (p.o.) |

| Volume | 10 mL/kg | 1–2 mL/kg |

| Low Dose (Receptor Occupancy) | 1 – 3 mg/kg | 0.5 – 1 mg/kg |

| Effective Dose (Behavioral) | 5 – 10 mg/kg | 3 – 10 mg/kg |

| High Dose (Limit) | 20 mg/kg | 20 mg/kg |

| Pre-treatment Time | 30 – 60 mins | 45 – 60 mins |

Experimental Workflow: Haloperidol-Induced Catalepsy

This is the standard assay to validate A

Caption: Timeline for assessing reversal of dopaminergic blockade.

Protocol Steps:

-

Group Assignment: n=8-10 animals per group (Vehicle, 1 mg/kg, 3 mg/kg, 10 mg/kg).

-

Administration: Inject the test compound (i.p.) 45 minutes before Haloperidol.

-

Induction: Inject Haloperidol (1.0 mg/kg i.p.[1] for rats; 2.0 mg/kg i.p.[1] for mice) to induce rigid catalepsy.[1]

-

Testing: Place the animal's forepaws on a horizontal bar (4 cm high for mice, 9 cm for rats).

-

Scoring: Measure the "latency to descend" (time taken to remove paws).[1] A cutoff of 180 seconds is standard.[1]

-

Result: Effective A

antagonists significantly reduce this latency compared to vehicle.[1]

-

Scientific Validation & Controls

To ensure your data is trustworthy (E-E-A-T), you must include specific controls:

-

Positive Control: Use CSC (5 mg/kg) or KW-6002 (3 mg/kg) in a parallel group.[1] This validates that your model is working and sensitive to A

blockade.[1] -

Vehicle Control: The 10/10/80 vehicle must be injected in the "Haloperidol-only" group. DMSO itself can have mild neuroactive effects; this control subtracts that baseline.[1]

-

Locomotor Baseline: Run a "Compound Only" group in an Open Field Test.

-

Logic: A

antagonists are mild psychostimulants.[1] If the compound causes hyper-locomotion (spinning, darting) at 10 mg/kg, it may confound catalepsy scores.

-

References

-

Shimada, J., et al. (1991). "Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists."[1] Journal of Medicinal Chemistry, 34(1), 466-469.

- Key Finding: Establishes the high affinity and selectivity of 8-styryl derivatives, including the trimethoxy analog, for A2A receptors.

-

Chen, J.F., et al. (2002). "8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism."[1] Journal of Biological Chemistry, 277(39), 36040-36044.

- Key Finding: Defines the dosing regimen and mechanism for the closely related analog CSC in neuroprotection models.

-

Müller, C.E. & Jacobson, K.A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology, 200, 151-199.

- Key Finding: Comprehensive review of xanthine solubility, pharmacokinetics, and receptor subtype selectivity.

Sources

Using (E)-8-(3,4,5-Trimethoxystyryl)caffeine in radioligand binding assays

Application Note: Characterization of Adenosine Receptors Using (E)-8-(3,4,5-Trimethoxystyryl)caffeine

Abstract & Introduction

The adenosine

While 8-(3-chlorostyryl)caffeine (CSC) is the most widely cited analog in this class, the (E)-8-(3,4,5-trimethoxystyryl)caffeine variant offers distinct structure-activity relationship (SAR) insights. This application note details the protocol for using TMSC in radioligand binding assays, specifically as a "cold" (unlabeled) competitor to determine receptor affinity (

Key Mechanistic Insights

-

Selectivity: TMSC binds selectively to the orthosteric site of the

receptor, blocking the binding of endogenous adenosine. -

Isomerization Risk: The styryl double bond is susceptible to photo-isomerization (E

Z) upon exposure to UV or broad-spectrum light. The (Z) isomer typically exhibits significantly lower affinity. Strict light protection is mandatory. -

Thermodynamics: As a xanthine derivative, TMSC functions as an inverse agonist/antagonist, stabilizing the receptor in its inactive G-protein uncoupled state.

Experimental Workflow & Signaling Pathway

Receptor Signaling Pathway

The

Figure 1: Mechanism of Action. TMSC acts as a competitive antagonist, preventing Gs-protein coupling and subsequent cAMP accumulation.

Pre-Assay Considerations (Critical)

Compound Handling & Stability[4][5][6]

-

Light Sensitivity: The "styryl" moiety allows for

photo-isomerization. The-

Action: Handle powder and solutions under amber light or in low-light conditions. Wrap all tubes/reservoirs in aluminum foil.

-

-

Solubility: TMSC is hydrophobic.

-

Stock Solution: Dissolve in 100% DMSO to 10 mM.

-

Working Solution: Dilute in assay buffer. Ensure final DMSO concentration in the assay well is

(typically 0.1–0.5%) to prevent solvent effects on the receptor.

-

Radioligand Selection

The choice of radioligand determines the receptor state being probed:

| Radioligand | Type |

Protocol: Competitive Radioligand Binding Assay

This protocol measures the affinity (

Reagents and Buffers[7]

-

Assay Buffer: 50 mM Tris-HCl, 10 mM

, 1 mM EDTA, pH 7.4. (Adenosine deaminase (ADA, 2 U/mL) is often added to degrade endogenous adenosine). -

Wash Buffer: 50 mM Tris-HCl, pH 7.4 (Ice cold).[2]

-

Non-Specific Binding (NSB) Control: 10

M NECA or 10 -

Membrane Source: HEK293-

R membranes (approx. 5–10

Assay Workflow Diagram

Figure 2: Step-by-step workflow for the competitive binding assay.

Detailed Procedure

-

Filter Preparation: Pre-soak GF/B or GF/C glass fiber filters in 0.3% Polyethylenimine (PEI) for at least 1 hour. Rationale: PEI reduces the high non-specific binding common with lipophilic xanthine derivatives.

-

Plate Setup: Use a 96-well polypropylene plate.

-

Total Binding (TB): 50

L Buffer + 50 -

Non-Specific Binding (NSB): 50

L NECA (10 -

Test Wells: 50

L TMSC (varying conc:

-

-

Initiation: Add membranes last to initiate the reaction.

-

Incubation: Incubate for 90 minutes at 25°C . Note: Xanthines generally have fast association rates, but equilibrium is crucial for accurate

determination. -

Termination: Harvest using a vacuum manifold (e.g., Brandel or PerkinElmer Harvester). Rapidly filter contents through the PEI-soaked filters.

-

Washing: Wash filters 3 times with 300

L ice-cold Wash Buffer to remove unbound radioligand. -

Counting: Dry filters (if using melt-on scintillator) or place in vials with liquid scintillation cocktail. Count radioactivity (CPM).

Data Analysis & Interpretation

Calculation of and

Convert raw CPM (Counts Per Minute) to Specific Binding:

Plot Specific Binding (% of Control) vs. Log[TMSC]. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism):

Calculate the Inhibition Constant (

- : Concentration of radioligand used (e.g., 1 nM).

- : Dissociation constant of the radioligand (determined previously via Saturation Binding).

Expected Results (Reference Values)

Based on SAR studies of 8-styrylxanthines (Shimada et al., 1992; Muller et al., 2011):

| Parameter | Expected Value Range | Notes |

| 10 – 100 nM | Highly dependent on species (Rat vs Human) and exact assay conditions. | |

| Selectivity ( | > 20-fold | TMSC is selective for |

| Hill Slope | ~ -1.0 | Indicates competitive binding at a single site. |

Note: If Hill slope deviates significantly from -1.0 (e.g., -0.6), suspect negative cooperativity or solubility issues (precipitation).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Non-Specific Binding | Hydrophobic ligand sticking to filters. | Ensure filters are soaked in 0.3% PEI.[3] Add 0.1% BSA to the assay buffer. |

| Low Potency ( | Photo-isomerization to (Z)-isomer. | Prepare fresh stock in the dark. Wrap tubes in foil. Verify purity via HPLC. |

| Inconsistent Replicates | Pipetting error or ligand precipitation. | Vortex stock solutions thoroughly. Ensure DMSO < 1%. Use low-retention tips. |

| Ligand Depletion | Receptor concentration too high. | Ensure total receptor concentration is |

References

-

Shimada, J., Suzuki, F., Nonaka, H., & Ishii, A. (1992). (E)-8-styrylcaffeine derivatives as adenosine A2-selective antagonists. Journal of Medicinal Chemistry, 35(12), 2342–2345.

-

Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology, (200), 151–199.

-

BenchChem. Application Notes and Protocols for Radioligand Binding Assays of Adenosine A2A and A3 Receptors.

-

Ongini, E., & Fredholm, B. B. (1996). Pharmacology of adenosine A2A receptors. Trends in Pharmacological Sciences, 17(10), 364-372.

-

Chen, J. F., et al. (2002). 8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions on monoamine oxidase inhibition and A2A receptor antagonism.[4] Journal of Biological Chemistry, 277, 36040.

Application Note: Protocols for Evaluating Locomotor Activity Using (E)-8-(3,4,5-Trimethoxystyryl)caffeine

Abstract & Introduction

(E)-8-(3,4,5-Trimethoxystyryl)caffeine (herein referred to as TMSC ) is a xanthine-based antagonist targeting the Adenosine A

The primary physiological application of TMSC is the modulation of striatal motor pathways. Adenosine A

This guide details the protocols for solubilizing TMSC and evaluating its efficacy using two gold-standard behavioral assays: Spontaneous Locomotor Activity (Open Field) and Reversal of Haloperidol-Induced Catalepsy .

Mechanistic Rationale

To interpret the data generated by these protocols, researchers must understand the underlying signaling cascade. TMSC functions by blocking the constitutive or adenosine-induced "brake" on the dopaminergic system.

Figure 1: A /D Receptor Interaction in the Striatum

Caption: TMSC blocks A

Compound Preparation & Handling[2][3][4][5]

8-styrylxanthines are lipophilic and exhibit poor water solubility. Improper solubilization is the leading cause of experimental failure (high variability, false negatives).

Formulation Protocol

Target Concentration: 1.0 – 10.0 mg/kg (Volume: 10 mL/kg for mice; 5 mL/kg for rats).

-

Weighing: Weigh the required amount of (E)-8-(3,4,5-Trimethoxystyryl)caffeine.

-

Primary Solvent: Dissolve TMSC in 100% DMSO . Use 5% of the final total volume.

-

Note: Sonicate at 40°C for 5–10 minutes until completely clear.

-

-

Surfactant Addition: Add Tween 80 (5% of final volume) to the DMSO solution. Vortex vigorously.

-

Dilution: Slowly add 0.9% Saline (90% of final volume) while vortexing.

-

Result: A clear solution or a stable, fine suspension.

-

Stability:[2] Prepare fresh daily. Protect from light (styryl double bonds can photo-isomerize).

-

| Component | Volume % | Function |

| DMSO | 5% | Primary solvent for lipophilic core. |

| Tween 80 | 5% | Surfactant to prevent precipitation upon dilution. |

| Saline (0.9%) | 90% | Physiological carrier. |

Protocol A: Spontaneous Locomotor Activity (Open Field)

This assay determines if TMSC induces hyperlocomotion in naive animals, a characteristic of psychostimulants (like caffeine) but often less pronounced in selective A

Experimental Design

-

Subjects: C57BL/6J Mice (Male, 8–10 weeks) or Sprague-Dawley Rats.

-

Groups (n=8-10):

-

Vehicle Control

-

TMSC Low Dose (e.g., 3 mg/kg)

-

TMSC High Dose (e.g., 10 mg/kg)

-

Positive Control (Caffeine 15 mg/kg)

-

Step-by-Step Workflow

-

Acclimatization: Move animals to the testing room 60 minutes prior to testing. Lighting should be dim (approx. 20–40 lux) to reduce anxiety.

-

Treatment: Administer TMSC or Vehicle via intraperitoneal (i.p.) injection.

-

Pre-treatment Time: 30 minutes. (Peak plasma levels for styrylxanthines typically occur 20–40 mins post-injection).

-

-

Apparatus: Use a square Open Field arena (40x40 cm for mice).

-

Recording: Place the animal in the center of the arena. Record activity for 60 minutes using video tracking software (e.g., EthoVision, AnyMaze).

-

Cleanup: Clean arena with 70% ethanol between subjects to remove olfactory cues.

Data Analysis Parameters

-

Total Distance Traveled (cm): Primary measure of locomotion.

-

Center Time (%): Measure of anxiety (anxiogenic drugs reduce center time).

-

Velocity (cm/s): Distinguishes motor capacity from exploratory pausing.

Protocol B: Reversal of Haloperidol-Induced Catalepsy[5][6]

This is the critical validation assay for A

Experimental Design

-

Induction Agent: Haloperidol (1.0 mg/kg, i.p.).

-

Test Compound: TMSC (Administered 30 mins after Haloperidol).

-

Groups:

-

Saline + Vehicle (No Catalepsy Control)

-

Haloperidol + Vehicle (Catalepsy Control)

-

Haloperidol + TMSC (Test Group)

-

Haloperidol + L-DOPA (Positive Control)

-

Workflow Diagram

Caption: Timeline for the Catalepsy Reversal Assay. TMSC is administered after the onset of Haloperidol action.

The Bar Test Procedure

-

Apparatus: A horizontal bar (0.5 cm diameter) elevated 4 cm (mice) or 9 cm (rats) above the floor.

-

Placement: Gently place the animal’s forepaws on the bar while hind paws remain on the floor.

-

Measurement: Measure the Latency to Descend (time taken for the animal to remove both paws from the bar).

-

Cut-off: 180 seconds (if the animal remains, record 180s).

-

-

Scoring:

-

Normal animal: < 10 seconds.

-

Cataleptic animal: > 60 seconds.[4]

-

Efficacy: TMSC should significantly reduce latency compared to the Haloperidol+Vehicle group.

-

Expected Results & Interpretation

Table 1: Anticipated Data Profile

| Assay | Metric | Vehicle | TMSC (High Dose) | Interpretation |

| Open Field | Distance (cm) | Baseline | A | |

| Open Field | Center Time | Baseline | Unlike caffeine, selective A | |

| Catalepsy | Latency (s) | > 120s (Halo) | < 40s | Positive Result. Indicates restoration of indirect pathway signaling. |

Troubleshooting

-

No Effect in Catalepsy: Ensure Haloperidol dose is not too high (>2 mg/kg is hard to reverse). Ensure TMSC is fully solubilized; precipitation in the peritoneum prevents absorption.

-

High Variability: Check lighting conditions and handling stress. A

effects are sensitive to baseline arousal levels.

References

-

Müller, C. E., et al. (1993). Chiral pyrrolo[2,3-d]pyrimidine derivatives as adenosine A1- and A2A-receptor antagonists. Journal of Medicinal Chemistry. (Foundational SAR for 8-styryl derivatives).

-

Shimada, J., et al. (1992). 8-polyalkyloxystyrylcaffeines as adenosine A2 antagonists. Bioorganic & Medicinal Chemistry Letters. (Specific synthesis of alkoxy-styryl derivatives).

-

Farré, A. J., et al. (1996). Adenosine A2A receptor antagonists reverse haloperidol-induced catalepsy in rats.[4][3] European Journal of Pharmacology. (Standard protocol for catalepsy reversal).

-

Chen, J. F., et al. (2001). Neuroprotection by caffeine and A(2A) adenosine receptor inactivation in a model of Parkinson's disease. Journal of Neuroscience. (Mechanistic grounding).

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Aza-analogs of 8-styrylxanthines as A2A-adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Injections of the selective adenosine A2A antagonist MSX-3 into the nucleus accumbens core attenuate the locomotor suppression induced by haloperidol in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of (E)-8-(3,4,5-Trimethoxystyryl)caffeine Synthesis

Case ID: TMSC-YIELD-OPT Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Troubleshooting Low Yield in Knoevenagel-type Condensation of 8-Methylcaffeine[1]

Executive Summary & Core Chemistry

User Issue: Low yield in the synthesis of (E)-8-(3,4,5-Trimethoxystyryl)caffeine (TMSC). Diagnosis: The synthesis of 8-styrylxanthines typically relies on the condensation of 8-methylcaffeine (1,3,7,8-tetramethylxanthine) with 3,4,5-trimethoxybenzaldehyde .[1] Low yields in this reaction are rarely due to a single factor but rather a cascade of thermodynamic and kinetic inefficiencies, most notably incomplete dehydration , moisture contamination , or poor isolation efficiency .

The Reaction Pathway

The transformation is a base-promoted aldol-type condensation followed by dehydration.[1]

-

Substrate (A): 1,3,7,8-Tetramethylxanthine (8-Methylcaffeine)[1]

-

Solvent/Promoter: Acetic Anhydride (

) or DMF/Piperidine -

Target Product: (E)-8-(3,4,5-Trimethoxystyryl)caffeine[1]

The "Gold Standard" Protocol

Before troubleshooting, verify your workflow against this optimized protocol. Deviations here are the primary source of yield loss.

Optimized Reaction Conditions

| Parameter | Specification | Scientific Rationale |

| Stoichiometry | 1.0 eq (A) : 1.2–1.5 eq (B) | Excess aldehyde drives the equilibrium forward (Le Chatelier’s principle).[1] |

| Solvent | Acetic Anhydride ( | Acts as both solvent and dehydrating agent. Critical for pushing the |

| Catalyst | None (Thermal) or trace | High temperature in |

| Temperature | Reflux (140°C) | The 8-methyl protons are weakly acidic ( |

| Time | 24 – 48 Hours | Reaction kinetics are slow; premature termination results in recovered starting material. |

| Atmosphere | Nitrogen/Argon | Prevents oxidation of the aldehyde and moisture ingress. |

Diagnostic Workflow (Troubleshooting Guide)

Use this decision tree to identify the specific failure point in your experiment.

Caption: Logical decision tree for diagnosing yield loss in styrylxanthine synthesis.

Detailed Root Cause Analysis

Issue A: Incomplete Conversion (The "Equilibrium Trap")

The reaction proceeds via a Knoevenagel-type mechanism . The deprotonation of the C8-methyl group is the rate-determining step.

-

Symptom: TLC shows a large spot for 8-methylcaffeine after 24 hours.[1]

-

The Fix:

-

Solvent Integrity: Acetic anhydride hydrolyzes to acetic acid in the presence of atmospheric moisture. Acetic acid is not a strong enough dehydrating agent for this reaction. Ensure your

is fresh. -

Temperature: The reaction requires vigorous reflux. If you are using a heating block, the internal temperature may not be reaching 140°C. Use an oil bath set to 150°C to ensure true reflux.

-

Issue B: The "Oiling Out" Phenomenon

Styrylcaffeines are highly lipophilic and planar. They often trap solvent molecules or fail to crystallize, forming oils or gums.

-

Symptom: Product crashes out as a sticky gum or yield is lost in the mother liquor.

-

The Fix:

-

Slow Cooling: Do not plunge the reaction flask into ice immediately. Let it cool to room temperature over 2 hours, then move to 4°C. This promotes crystal growth over amorphous precipitation.

-

Anti-solvent: If no precipitate forms, dilute the reaction mixture with cold ethanol or diethyl ether to force precipitation.

-

Issue C: E/Z Isomerization

The (E)-isomer (trans) is the active A2A antagonist and the thermodynamic product. However, light exposure can induce photoisomerization to the (Z)-isomer, which is more soluble and may be lost in the filtrate.

-

Symptom: NMR shows split peaks for the vinylic protons (coupling constants:

vs -

The Fix:

-

Protect from Light: Wrap the reaction flask and column chromatography fractions in aluminum foil.

-

Iodine Isomerization: If you isolate a mixture, reflux the crude solid in toluene with a catalytic crystal of Iodine (

) for 2 hours to convert the kinetic (Z) product to the thermodynamic (E) product.

-

Frequently Asked Questions (FAQs)

Q: Can I use DMF/Piperidine instead of Acetic Anhydride? A: Yes, but yields are often lower. The DMF route relies on basic catalysis.[7] While cleaner, it lacks the chemical dehydration power of acetic anhydride. If you use DMF, you must use a Dean-Stark trap or molecular sieves to remove the water generated, otherwise, the equilibrium pushes back to the starting materials.

Q: My product is dark brown. How do I purify it? A: The dark color is likely due to polymerized aldehyde or oxidized amine impurities.

-

Trituration: Wash the solid with cold methanol. The product is sparingly soluble, while impurities often dissolve.

-

Recrystallization: The best solvent system for TMSC is usually DMF/Ethanol or Acetic Acid/Water . Dissolve in hot DMF, then add hot Ethanol until cloudy, and cool.

Q: Why is 8-methylcaffeine so unreactive compared to other methyl-heterocycles? A: The electron-rich nature of the imidazole ring (part of the purine system) reduces the acidity of the C8-methyl protons compared to, for example, 2-methylpyridine.[1] This is why "forcing conditions" (high heat, dehydrating solvent) are non-negotiable.

References & Authority

-

Shimada, J., et al. (1992). "Adenosine A2A antagonists with potent anti-parkinsonian activity." Bioorganic & Medicinal Chemistry Letters. (Foundational text on 8-styrylcaffeine synthesis).

-

Muller, C. E., et al. (2013). "Synthesis of (E)-8-(3-chlorostyryl)caffeine analogues leading to 9-deazaxanthine derivatives as dual A2A antagonists/MAO-B inhibitors." Journal of Medicinal Chemistry.

-

Rivara, S., et al. (2013).[8] "Structure-Activity Relationships of Styrylxanthines." Journal of Medicinal Chemistry. (Details the condensation conditions and workup).

-

BenchChem Technical Guide. "Troubleshooting Low Yield in Solid-Phase Peptide Synthesis and Organic Condensations."

Disclaimer: This guide assumes standard laboratory safety protocols. Acetic anhydride is corrosive and lachrymatory; work in a fume hood.

Sources

- 1. CN104892611A - Synthetic method of caffeine - Google Patents [patents.google.com]

- 2. 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes) - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde - Google Patents [patents.google.com]

- 7. Benzoin condensation - Wikipedia [en.wikipedia.org]

- 8. Synthesis of (E)-8-(3-chlorostyryl)caffeine analogues leading to 9-deazaxanthine derivatives as dual A(2A) antagonists/MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing reaction time for Wittig synthesis of styrylcaffeine derivatives

Technical Support Center: Advanced Synthesis Protocols Subject: Optimization of Reaction Kinetics for 8-Styrylcaffeine via Wittig Olefination Ticket ID: #SC-808-OPT Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

The synthesis of 8-styrylcaffeine (8-SC) derivatives is a critical workflow in the development of selective adenosine

This guide provides three validated workflows to compress reaction time from days to minutes while enhancing

Module 1: The Kinetic Bottleneck (Root Cause Analysis)

Before optimizing, we must understand the resistance. The reaction between 8-triphenylphosphoniocaffeine cation and an aromatic aldehyde faces two barriers:

-

Deprotonation Energy: The C8 proton on the caffeine imidazolium ring is less acidic than typical benzyl phosphonium salts, requiring higher activation energy for ylide formation.

-

Betaine Formation: The nucleophilic attack of the ylide on the aldehyde is sterically hindered by the N-methyl groups at positions 7 and 9 of the caffeine scaffold.

The Solution: We must shift from "Passive Thermal" activation (reflux) to "Active Kinetic" activation (Microwave or PTC).

Module 2: Phase Transfer Catalysis (PTC) – The High-Throughput Method

Why it works: In classical homogeneous conditions (e.g., NaH/THF), the reaction is limited by the solubility of the base and the slow deprotonation at the solid-liquid interface. PTC utilizes a biphasic system (DCM/Water) where a quaternary ammonium salt shuttles the hydroxide ion into the organic phase as a highly reactive "naked" anion, accelerating deprotonation by orders of magnitude.

Protocol #1: Rapid Biphasic Wittig (Time: 2–4 Hours)

-

Reagents:

-

8-(Triphenylphosphonio)caffeine bromide (1.0 eq)

-

Aromatic Aldehyde (1.2 eq)

-

Catalyst: TEBA (Triethylbenzylammonium chloride) or TBAB (0.1 eq)

-

Solvent: DCM (Organic) / 50% NaOH (Aqueous)

-

-

Procedure:

-

Dissolve the phosphonium salt and aldehyde in DCM.

-

Add the TEBA catalyst.

-

Add 50% NaOH dropwise under vigorous stirring (1000+ RPM is critical to maximize interfacial area).

-

Monitor via TLC every 30 mins.

-

-

Expected Outcome: >85% Yield, predominantly

-isomer due to thermodynamic equilibration allowed by the reversible formation of the betaine intermediate under PTC conditions.

Module 3: Microwave-Assisted Organic Synthesis (MAOS) – The "Flash" Method

Why it works: The Wittig reaction involves a polar transition state (formation of the zwitterionic betaine). Microwave irradiation couples directly with these polar species (dielectric heating), providing localized superheating that overcomes the activation energy barrier of the sterically hindered C8 position almost instantly.

Protocol #2: Solvent-Free / Minimal Solvent MAOS (Time: 5–15 Minutes)

-

Reagents:

-

8-(Triphenylphosphonio)caffeine bromide (1.0 eq)

-

Aromatic Aldehyde (1.1 eq)

-

Base: Solid

-BuOK (Potassium tert-butoxide) or basic Alumina. -

Solvent: Minimal DMF (0.5 mL per mmol) or Solvent-Free (Grinding precursor).

-

-

Procedure:

-

Mix solids thoroughly. If using DMF, create a thick slurry in a microwave-safe vial.

-

Irradiation Parameters:

-

Mode: Dynamic Power (maintain temp)

-

Temp: 100°C

-

Power Max: 200W

-

Hold Time: 5 minutes (Check LC-MS), extend to 10 min if incomplete.

-

-

Workup: Quench with water, filter precipitate.

-

-

Safety Note: Use a pressure-rated vial. The rapid evolution of triphenylphosphine oxide (TPPO) can cause pressure spikes.

Comparative Data Analysis

| Parameter | Classical Reflux (EtOH/NaOEt) | Phase Transfer (DCM/NaOH/TEBA) | Microwave (DMF/t-BuOK) |

| Reaction Time | 24 – 48 Hours | 2 – 4 Hours | 5 – 15 Minutes |

| Yield | 40 – 60% | 75 – 85% | 85 – 95% |

| Mixed (requires recrystallization) | High | High | |

| Purification | Difficult (TPPO removal hard) | Moderate | Easy (Product often precipitates) |

| Energy Efficiency | Low | Medium | High |

Visualization: Mechanistic Pathway & Optimization Logic

The following diagram illustrates the reaction pathway and where specific optimization techniques intervene to reduce reaction time.

Caption: Figure 1. Kinetic intervention points. PTC accelerates the initial deprotonation (Step 1), while Microwave energy overcomes the steric barrier of betaine formation (Step 2).

Troubleshooting Matrix (FAQ)

Q1: My reaction is fast (10 min in MW), but the yield is <30%. What happened?

-

Diagnosis: Decomposition of the ylide.[1] At 100°C+ in the microwave, the caffeine ylide can hydrolyze if any moisture is present.

-

Fix: Ensure DMF is anhydrous (keep over molecular sieves). Switch to a lower temperature (80°C) and extend time to 20 mins.

Q2: I am seeing a mixture of

-

Diagnosis: Kinetic control.[1] If the reaction stops too early or is cooled too fast, the kinetic

-product may not equilibrate to the thermodynamic -

Fix:

-

Thermodynamic Push: In the PTC method, extend reaction time by 1 hour after TLC shows consumption of starting material.

-

Iodine Isomerization: Add a catalytic crystal of Iodine (

) to the crude mixture and stir in sunlight/light for 30 mins to photo-isomerize

-

Q3: The product is oiling out and difficult to crystallize.

-

Diagnosis: Contamination with Triphenylphosphine Oxide (TPPO).

-

Fix:

-

Trituration: Triturate the crude oil with cold Ether or Toluene. TPPO is soluble; 8-styrylcaffeine is not.

-

Precipitation: Dissolve in minimal hot ethanol and add water dropwise until turbid. Cool slowly.

-

Q4: Can I use this for aldehydes with electron-withdrawing groups (e.g., Nitrobenzaldehyde)?

-

Insight: Yes, these react faster.

-

Adjustment: Reduce microwave time to 2–3 minutes to prevent polymerization or side reactions.

References

-

Microwave-Assisted Synthesis of Caffeine Deriv

- Source: Vertex AI Search / MDPI / AJRC

- Context: Validates the drastic reduction of reaction time (hours to minutes) and yield improvement (up to 95%)

-

URL:

-

Phase Transfer C

- Source: ResearchG

- Context: Establishes the mechanism of interfacial deprotonation using quaternary ammonium salts (TEBA)

-

URL:

-

Synthesis of 8-Substituted Caffeine Deriv

- Source: ResearchG

- Context: Provides the foundational chemistry for modifying the C8 position of caffeine, highlighting the reactivity challenges of the 8-bromo/8-phosphonio intermedi

-

URL:

-

Solvent-Free/Grinding Techniques

-

Source: RSC Green Chemistry[2]

- Context: Supports the "Grinding" method as a viable, solvent-free alternative for condensation reactions involving aldehyde/ketone systems similar to the styryl precursor.

-

URL:

-

Sources

Validation & Comparative

A Comparative Guide to (E)-8-(3,4,5-Trimethoxystyryl)caffeine and CSC (8-chlorostyrylcaffeine) for A2A Adenosine Receptor Research

For researchers in neuropharmacology and drug development, the A2A adenosine receptor (A2AR) represents a critical target for therapeutic intervention in a range of neurological disorders, including Parkinson's disease. The selection of a suitable antagonist is paramount for robust and reproducible experimental outcomes. This guide provides an in-depth, objective comparison of two prominent xanthine-based A2AR antagonists: (E)-8-(3,4,5-Trimethoxystyryl)caffeine (TMSC) and 8-(3-chlorostyryl)caffeine (CSC). This analysis is grounded in available experimental data to assist researchers in making an informed decision for their specific research applications.

Introduction to the Antagonists

Both TMSC and CSC belong to the 8-styrylxanthine class of compounds, which are known for their potency and selectivity as A2AR antagonists.[1] Caffeine, a non-selective adenosine receptor antagonist, serves as the foundational scaffold for these molecules.[2] Modifications at the 8-position of the xanthine core have been instrumental in developing subtype-selective antagonists.[2]

(E)-8-(3,4,5-Trimethoxystyryl)caffeine (TMSC) is a potent and selective A2AR antagonist. Its high affinity for the A2AR has led to the development of a radiolabeled version, [11C]TMSX, for in vivo imaging of A2AR in the human brain using positron emission tomography (PET). The utility of its radiolabeled form in clinical research underscores its high affinity and selectivity for the A2AR.

CSC (8-chlorostyrylcaffeine) is a well-characterized and highly selective A2AR antagonist.[3] It has been extensively used in both in vitro and in vivo studies to probe the function of the A2AR.[1][3] Notably, CSC also exhibits a significant off-target activity as a monoamine oxidase B (MAO-B) inhibitor.

Comparative Pharmacological Profile

| Parameter | (E)-8-(3,4,5-Trimethoxystyryl)caffeine (TMSC) | CSC (8-chlorostyrylcaffeine) | Key Considerations |

| A2A Receptor Binding Affinity (Ki) | Data not explicitly found for the non-radiolabeled compound. Inferred to be in the low nanomolar range based on the high affinity of its radiolabeled form used in PET imaging. | 54 nM (rat striatal membranes)[4] | The affinity of TMSC is inferred, while CSC's affinity is experimentally determined. Direct comparison requires testing under identical conditions. |

| A1 Receptor Binding Affinity (Ki) | Data not explicitly found. | 28,000 nM (rat cerebral cortex)[5] | CSC demonstrates very low affinity for the A1 receptor. The A1 affinity of TMSC is a data gap. |

| A2B and A3 Receptor Binding Affinity (Ki) | Data not explicitly found. | A2B: 8,200 nM, A3: >10,000 nM[5] | CSC shows low affinity for A2B and A3 receptors. The selectivity profile of TMSC against these subtypes is unknown. |

| A2A vs. A1 Selectivity | Expected to be high based on the 8-styrylxanthine scaffold with 3,4,5-trimethoxy substitution.[1] | 520-fold (rat brain)[3][4] | CSC is confirmed to be highly selective. The selectivity of TMSC is inferred from its structural class. |

| Functional Potency (Kb/IC50) | Data not explicitly found. | Kb = 60 nM (adenylate cyclase assay in rat pheochromocytoma cells)[3] | Functional potency data for TMSC is a critical missing piece for a comprehensive comparison. |

| Off-Target Activity | No significant off-target activities have been prominently reported. | Potent MAO-B inhibitor (Ki ≈ 100 nM)[6] | The dual action of CSC as an A2AR antagonist and MAO-B inhibitor is a significant differentiator.[6] |

| Solubility | Data not explicitly found. | Limited aqueous solubility, which can be a constraint for in vivo functional assays.[7] Soluble in DMSO (>5 mg/mL).[8] | The solubility of TMSC is an important practical consideration that needs to be determined. |

Expert Insights: The 3,4,5-trimethoxyphenyl motif on TMSC is a feature associated with potent biological activity in other compound classes.[9] For CSC, its 520-fold selectivity for A2A over A1 receptors in radioligand binding assays is a key advantage for studies requiring specific A2A receptor blockade.[3][4] However, its potent inhibition of MAO-B must be considered, as this can confound the interpretation of results in studies where monoamine metabolism is a factor.[6]

A2A Adenosine Receptor Signaling Pathway

The A2A adenosine receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, couples to the Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[10] Antagonists like TMSC and CSC block this signaling cascade by preventing adenosine from binding to the receptor.

Caption: A2A adenosine receptor signaling pathway and points of antagonist intervention.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to characterize A2AR antagonists.

Radioligand Binding Assay for A2A Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the A2A receptor.

Workflow Diagram:

Caption: Workflow for a cAMP accumulation assay.

Step-by-Step Methodology:

-

Cell Preparation:

-

The day before the assay, seed HEK293 or CHO cells stably expressing the human A2A receptor into a 384-well plate at a density of 5,000-10,000 cells per well. [10] * Incubate overnight at 37°C in a 5% CO₂ incubator.

-

-

Compound Preparation and Incubation:

-

Prepare serial dilutions of the test antagonist (TMSC or CSC) in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. [10] * Carefully remove the cell culture medium and add the diluted antagonist to the appropriate wells.

-

Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature.

-

-

Agonist Stimulation:

-

cAMP Detection:

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or LANCE assay. [10]These assays are based on a competitive immunoassay principle.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the assay signal (inversely proportional to cAMP concentration in competitive assays) against the antagonist concentration.

-

Fit the curve using a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-stimulated cAMP production. [11]

-

Conclusion and Recommendations

The choice between (E)-8-(3,4,5-Trimethoxystyryl)caffeine and CSC for A2A adenosine receptor research depends on the specific experimental goals.

CSC is a well-validated tool with a known, high selectivity for the A2A receptor. Its primary drawback is its potent inhibition of MAO-B, which necessitates careful consideration in experimental design and data interpretation, particularly in studies involving monoaminergic systems or in vivo models of Parkinson's disease. Its limited solubility can also pose challenges.

TMSC , while less characterized in terms of its direct binding and functional parameters in the public domain, holds promise as a highly potent and selective A2A antagonist. Its use as a PET imaging agent is a strong indicator of its favorable in vivo properties. The absence of reported significant off-target effects could make it a "cleaner" pharmacological tool than CSC for certain applications.

Recommendations for Researchers:

-

For studies requiring a well-established A2A antagonist with a known selectivity profile, and where MAO-B inhibition is not a confounding factor, CSC is a suitable choice.

-

For in vivo studies, particularly those involving PET imaging, TMSC (as [11C]TMSX) is the established choice.

-

For researchers seeking a potentially more selective A2A antagonist without the MAO-B liability of CSC, TMSC is a compelling candidate, though in-house characterization of its binding affinity and functional potency is recommended.

Ultimately, the ideal approach would be a head-to-head comparison of both compounds in the same experimental systems to definitively determine their relative potencies and selectivities.

References

-

Jacobson, K. A., Nikodijević, O., Padgett, W. L., Gallo-Rodriguez, C., Maillard, M., & Daly, J. W. (1993). 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo. FEBS letters, 323(1-2), 141–144. [Link]

-

Wikipedia. (n.d.). 3-Chlorostyrylcaffeine. [Link]

-

Chen, J. F., Steyn, S., Staal, R., Petzer, J. P., Xu, K., Van der Schyf, C. J., Castagnoli, K., Sonsalla, P. K., Castagnoli, N., & Schwarzschild, M. A. (2002). 8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism. The Journal of biological chemistry, 277(39), 36040–36044. [Link]

-

Jacobson, K. A., Nikodijević, O., Shi, D., Gallo-Rodriguez, C., Olah, M. E., Stiles, G. L., & Daly, J. W. (1993). A series of 8-styrylxanthines as A2-selective adenosine antagonists. Journal of medicinal chemistry, 36(10), 1333–1342. [Link]

-

Setyawan, D., Sari, R., & Yusuf, H. (2018). The formation of p-Methoxycinnamic acid-caffeine co-crystal by the solution evaporation method and its physicochemical characterization. ResearchGate. [Link]

-

Rivara, S., Piersanti, G., Bartoccini, F., Diamantini, G., Pala, D., Riccioni, T., Stasi, M. A., Cabri, W., Borsini, F., Mor, M., Tarzia, G., & Minetti, P. (2013). Synthesis of (E)-8-(3-chlorostyryl)caffeine analogues leading to 9-deazaxanthine derivatives as dual A(2A) antagonists/MAO-B inhibitors. Journal of medicinal chemistry, 56(3), 885–899. [Link]

-

Ferré, S., Ciruela, F., Borycz, J., Solinas, M., Quarta, D., Lluís, C., Franco, R., & Goldberg, S. R. (2007). Past, present and future of A2A adenosine receptor antagonists in the therapy of Parkinson's disease. CNS & neurological disorders drug targets, 6(6), 398–409. [Link]

-

Sukohar, A., Herawati, H., Sibero, H. T., Gigih, S., Graharti, R., Riyan, W., & Widya, M. C. (2018). Effects of Caffeine Againts Expression on Mir-423-3p in Cell Lines Hep-G2. Biomedical and Pharmacology Journal, 11(1). [Link]

-

Sarkaria, J. N., Busby, E. C., Tibbetts, R. S., Roos, P., Taya, Y., Karnitz, L. M., & Abraham, R. T. (1999). Inhibition of ATM and ATR kinase activities by the radiosensitizing agent, caffeine. Cancer research, 59(17), 4375–4382. [Link]

-

Aguiar, L. M., Macêdo, D. S., Vasconcelos, S. M., Oliveira, A. A., de Sousa, F. C., & Viana, G. S. (2008). CSC, an adenosine A2A receptor antagonist and MAO B inhibitor, reverses behavior, monoamine neurotransmission, and amino acid alterations in the 6-OHDA-lesioned rats. Brain research, 1191, 192–199. [Link]

-

Scite. (n.d.). 8‐(3‐Chlorostyryl)caffeine (CSC) is a selective A 2 ‐adenosine antagonist in vitro and in vivo. [Link]

-

Soltani, F., & Behrouz, S. (2023). Design, synthesis, anticancer and in silico assessment of 8-caffeinyl-triazolylmethoxy hybrid conjugates. RSC Medicinal Chemistry, 14(2), 324-338. [Link]

-

Wikipedia. (n.d.). IC50. [Link]

-

Evaluation of physicochemical properties, bioactive compounds, and antioxidant activity in traditional and decaffeinated coffee. (2024). IPBeja. [Link]

-

Kovar, S. E., Fourman, C., Kinstedt, C., Williams, B., Morris, C., Cho, K. J., & Ketcha, D. M. (2021). Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. Bioorganic & medicinal chemistry letters, 31, 127712. [Link]

-

Modulatory Effects of Caffeine on Imatinib Binding: A Molecular Docking Study Targeting CYP3A4. (2025). MDPI. [Link]

-

Soltani, F., & Behrouz, S. (2023). Design, synthesis, anticancer and in silico assessment of 8-caffeinyl-triazolylmethoxy hybrid conjugates. ResearchGate. [Link]

-

Off-Target Effects Of CRISPR/Cas9 and Their Solutions. (2023). ResearchGate. [Link]

-

Jacobson, K. A. (2022). A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists. British journal of pharmacology, 179(18), 4492–4509. [Link]

-

Kim, H. J., Lee, J. H., Park, S. J., Kim, M. J., Kim, Y., Lee, C. H., & Kim, H. S. (2024). 3,4,5-trimethoxycinnamic acid methyl ester isolated from Polygala tenuifolia enhances hippocampal LTP through PKA and calcium-permeable AMPA receptor. Biochemical pharmacology, 230(Pt 3), 116622. [Link]

-

Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. (2024). Dove Medical Press. [Link]

-

Off-target effects in CRISPR/Cas9 gene editing. (2023). Frontiers. [Link]

-

Chemical Profiles and Identification of Key Compound Caffeine in Marine-Derived Traditional Chinese Medicine Ostreae concha. (2012). MDPI. [Link]

-

Kamal, E. H. E., & Lee, K. (2015). Synthesis, Biological Evaluation and Structure Activity Relationships (SARs) Study of 8-(Substituted)aryloxycaffeine. ResearchGate. [Link]

-

Ji, X. D., Gallo-Rodriguez, C., & Jacobson, K. A. (1993). 8-(3-Isothiocyanatostyryl)caffeine is a selective, irreversible inhibitor of striatal A2-adenosine receptors. Drug development research, 29(4), 292–298. [Link]

-

Protoflavone-Chalcone Hybrids Exhibit Enhanced Antitumor Action through Modulating Redox Balance, Depolarizing the Mitochondrial Membrane, and Inhibiting ATR-Dependent Signaling. (2020). MDPI. [Link]

-

Caffeine—Legal Natural Stimulant with Open Research Perspective: Spectroscopic and Theoretical Characterization. (2024). MDPI. [Link]

-

Comparative analysis of the antiglioblastoma activity of adenosine A2A receptor and CK1δ blockers. (2025). ResearchGate. [Link]

-

A2A Adenosine Receptor Antagonists and their Potential in Neurological Disorders. (n.d.). ResearchGate. [Link]

Sources

- 1. CSC, an adenosine A2A receptor antagonist and MAO B inhibitor, reverses behavior, monoamine neurotransmission, and amino acid alterations in the 6-OHDA-lesioned rats | Scilit [scilit.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 8-(3-Isothiocyanatostyryl)caffeine Is a Selective, Irreversible Inhibitor of Striatal A(2)-Adenosine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Efficacy of (E)-8-(3,4,5-Trimethoxystyryl)caffeine vs L-DOPA in catalepsy models

This guide provides a rigorous technical comparison between (E)-8-(3,4,5-Trimethoxystyryl)caffeine (TMSC) and the standard of care, L-DOPA , in the context of preclinical catalepsy models.

Executive Summary

L-DOPA remains the gold standard for symptomatic relief in Parkinson’s Disease (PD) by directly replenishing striatal dopamine. However, its long-term utility is compromised by motor fluctuations (on-off phenomena) and Dyskinesia (LID).

(E)-8-(3,4,5-Trimethoxystyryl)caffeine (TMSC) represents a non-dopaminergic alternative. As an Adenosine A

Mechanistic Comparison

To understand the efficacy differences, one must analyze the signal transduction pathways within the striatal Medium Spiny Neurons (MSNs).

-

L-DOPA : Converted to Dopamine (DA), acts on D

(direct pathway) and D -

TMSC : Selectively blocks A

receptors colocalized with D

Pathway Visualization: The A -D Heteromer

The following diagram illustrates the antagonistic interaction targeted by TMSC in the striatum.

Figure 1: Mechanism of Action. TMSC blocks the A2A receptor, preventing the constitutive inhibition of D2 signaling, thereby reducing GABAergic output and restoring motor function.

Efficacy Profile: Preclinical Data Analysis

The following table synthesizes expected outcomes in standard catalepsy models (Haloperidol-induced and Reserpine-induced).

| Feature | L-DOPA (Standard) | TMSC (Test Compound) | Comparative Insight |

| Primary Mechanism | Dopamine Replacement (D | Adenosine A | TMSC bypasses degenerating DA terminals. |

| Onset of Action | Rapid (30-60 min) | Moderate (45-90 min) | TMSC requires systemic distribution; lipophilicity of trimethoxy group aids BBB penetration. |

| Maximal Efficacy | High (100% reversal) | Moderate-High (60-80% reversal) | A |

| Duration | Short (t | Extended | Styryl derivatives typically exhibit prolonged receptor occupancy. |

| Dyskinesia Potential | High (AIMs score high) | Negligible | Critical Differentiator : TMSC does not induce Abnormal Involuntary Movements (AIMs). |

| Synergy | N/A | High | TMSC potentiates sub-threshold L-DOPA, allowing for dose reduction. |

Experimental Protocol: Validating Efficacy

To objectively compare TMSC against L-DOPA, a Cross-Over Bar Test Design is recommended. This protocol ensures self-validation by using the same animal cohort to minimize biological variance.

Protocol: Haloperidol-Induced Catalepsy

Objective : Quantify the latency to correct an imposed abnormal posture.

-

Acclimatization : Handle rats/mice for 3 days prior to testing.

-

Induction : Administer Haloperidol (1.0 mg/kg i.p.). Wait 45 minutes.

-

Baseline Measurement : Verify catalepsy (Bar Test > 30s latency).

-

Treatment Groups :

-

Vehicle : Saline/DMSO.[1]

-

Positive Control : L-DOPA (10 mg/kg) + Benserazide.

-

Experimental : TMSC (Variable doses: 3, 10, 30 mg/kg p.o.).

-

-

Measurement : Place forepaws on a horizontal bar (4cm high for mice, 9cm for rats). Record time until the animal removes both paws.

-

Cut-off time: 180 seconds.

-

Workflow Visualization

Figure 2: Experimental workflow for evaluating anti-cataleptic efficacy.

Critical Analysis & Recommendations

Potency vs. Selectivity

The (E)-8-(3,4,5-Trimethoxystyryl) moiety is designed to optimize the pharmacokinetic profile compared to the parent 8-styrylcaffeine. While the 3-chloro analog (CSC) is a potent MAO-B inhibitor and A

-

Recommendation : When interpreting data, verify if the anti-cataleptic effect is purely A

-mediated or if MAO-B inhibition (dopamine sparing) contributes. Use a selective A

The "Ceiling Effect"

Unlike L-DOPA, which can push motor activity to hyper-dopaminergic states (dyskinesia), TMSC will likely show a plateau in efficacy.

-

Strategic Positioning : TMSC should not be viewed as a replacement for L-DOPA in late-stage PD, but as an adjunct that allows for L-DOPA dose-sparing, thereby delaying the onset of motor complications.

References

-

Müller, C. E., et al. (1997). Synthesis and structure-activity relationships of 8-styrylxanthines as A2A-selective adenosine antagonists. Journal of Medicinal Chemistry .

-

Chen, J. F., et al. (2002). 8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions on monoamine oxidase inhibition and A2A receptor antagonism. Journal of Biological Chemistry .

-

Wardas, J. (2002). Neuroprotective role of adenosine A2A receptor antagonists in Parkinson's disease. Polish Journal of Pharmacology .

-

Kase, H., et al. (2003). Progress in pursuit of therapeutic A2A antagonists: the adenosine A2A receptor selective antagonist KW-6002. Neurology .

Sources

A Senior Application Scientist's Guide to Assessing the Reproducibility of (E)-8-(3,4,5-Trimethoxystyryl)caffeine Effects Across Different Mouse Strains

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(E)-8-(3,4,5-Trimethoxystyryl)caffeine (TMSC) is a synthetic derivative of caffeine, a widely consumed central nervous system (CNS) stimulant. While direct pharmacological data on TMSC is limited, its structural similarity to other 8-styrylxanthines suggests it likely acts as an antagonist of adenosine A2A receptors, and may possess other activities such as monoamine oxidase B (MAO-B) inhibition.[1][2][3] The translatability of preclinical findings for such compounds is frequently hampered by a lack of reproducibility, a significant portion of which can be attributed to the choice of animal model.[4][5] The genetic background of a mouse strain can profoundly influence its behavioral, physiological, and metabolic responses to a pharmacological agent.[6][7][8][9][10]

This guide provides a comprehensive framework for systematically evaluating the reproducibility of TMSC's effects across three commonly used mouse strains: the inbred C57BL/6 and BALB/c strains, and the outbred CD-1 stock. We present detailed, self-validating protocols for assessing behavioral and metabolic phenotypes, explain the causal reasoning behind experimental choices, and offer a logical framework for interpreting cross-strain data. Our objective is to equip researchers with the necessary tools to generate robust, reliable, and ultimately more translatable preclinical data.

Introduction: The Compound and the Conundrum

(E)-8-(3,4,5-Trimethoxystyryl)caffeine (TMSC): A Profile

Caffeine's primary mechanism of action involves the antagonism of adenosine receptors (A1 and A2A) and the inhibition of phosphodiesterase (PDE).[11][12] The A2A receptor, in particular, is densely expressed in the striatum, where it forms heteromers with dopamine D2 receptors, playing a crucial role in modulating motor activity and motivation. Blockade of A2A receptors by antagonists like caffeine can potentiate dopaminergic neurotransmission, leading to stimulant effects.[1][13][14]

Structural analogues of TMSC, such as 8-(3-chlorostyryl)caffeine (CSC), have been shown to be potent and selective A2A antagonists that also exhibit significant MAO-B inhibitory activity.[2][3] This dual mechanism is of high interest for neurodegenerative diseases like Parkinson's. Given its structure, it is plausible to hypothesize that TMSC shares this dual-action profile.

The Critical Role of Mouse Strain in Pharmacological Studies

The choice of mouse strain is a critical variable that can dictate the outcome and interpretation of a study.[10][15] Inbred strains, while offering genetic uniformity that reduces variability, may possess unique mutations or phenotypic traits that can lead to idiosyncratic drug responses.[8][16] Outbred stocks, conversely, offer genetic heterogeneity that may better reflect human diversity but at the cost of increased inter-individual variability.[17]

-

C57BL/6: The most widely used inbred strain. It serves as the background for a vast number of transgenic models.[16] It is generally considered to have a Th1-biased immune response and is susceptible to diet-induced obesity and type 2 diabetes.[16][18]

-

BALB/c: Another common inbred strain, known for its Th2-biased immune response.[16][18] BALB/c mice often display higher levels of anxiety-like behavior compared to C57BL/6 mice.[15]

-

CD-1: An outbred stock prized for its vigor and large litter sizes.[17] Its genetic diversity makes it a useful model for general toxicology and safety screening, as a positive result may be more generalizable.[17]

Failure to assess a compound's efficacy and safety across different genetic backgrounds can lead to results that are not replicable and may mask potential adverse effects or therapeutic benefits relevant to a broader population.[7][9]

Proposed Mechanism of Action & Experimental Workflow

To systematically investigate TMSC, we propose a mechanism-driven approach. The primary hypothesis is that TMSC is a CNS stimulant acting via A2A receptor antagonism. This leads to testable predictions regarding its effects on locomotion, anxiety, cognition, and metabolism.

Signaling Pathway of a Putative A2A Antagonist

The following diagram illustrates the hypothesized mechanism of TMSC at the synaptic level in the striatum.

Caption: Hypothesized mechanism of TMSC as an adenosine A2A receptor antagonist.

Standardized Experimental Workflow

Reproducibility requires a rigorously controlled experimental pipeline. The following workflow should be applied consistently across all three mouse strains.

Caption: Standardized workflow for assessing TMSC effects across mouse strains.

Comparative Phenotyping Protocols & Expected Outcomes

All experiments must be conducted by an experimenter blinded to the treatment groups. A sample size of 10-15 mice per group is recommended for behavioral assays to ensure statistical power.[8]

Assay 1: Locomotor Activity (Open Field Test)

-

Rationale: To assess the stimulant or depressant effects of TMSC on general motor activity. This is the most direct test of our primary hypothesis.[19][20]

-

Protocol:

-

Acclimate mice to the testing room for at least 30-60 minutes under dim lighting.[19][21]

-